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Compound of Interest

Compound Name: Cyanine5 NHS ester chloride

Cat. No.: B1433050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cyanine5 (Cy5)

N-hydroxysuccinimide (NHS) ester in fluorescence microscopy. Cy5 is a bright, far-red

fluorescent dye widely used for labeling biomolecules. Its NHS ester derivative is particularly

useful for covalently attaching the dye to primary amines on proteins, antibodies, and other

molecules, making it a versatile tool for various bio-imaging and analytical applications.

Properties of Cyanine5 NHS Ester
Cyanine5 is a member of the cyanine dye family, known for its high molar extinction coefficient,

good quantum yield, and photostability. Its emission in the far-red spectrum is advantageous for

biological imaging as it minimizes autofluorescence from cellular components. The key

properties of Cy5 NHS ester are summarized below.
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Property Value

Excitation Maximum (λex) ~649 nm

Emission Maximum (λem) ~670 nm

Molar Extinction Coeff. >250,000 M⁻¹cm⁻¹ at ~649 nm

Quantum Yield (Φ) ~0.2 in PBS

Recommended Laser Line 633 nm, 635 nm, or 647 nm

Recommended Filter Set Cy5 or similar far-red filter set

Reactive Group N-Hydroxysuccinimide (NHS) Ester

Reactivity Primary amines (-NH₂)

Principle of Amine Labeling
The NHS ester functional group of Cyanine5 NHS ester reacts with primary amines, such as

the N-terminus of a polypeptide chain or the side chain of a lysine residue, to form a stable

amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).

Cyanine5-NHS Ester

pH 7.2-8.5
(Amine-Reactive Labeling)

Protein with Primary Amine (-NH2)

Cyanine5-Labeled Protein
(Stable Amide Bond) NHS Byproduct
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Caption: Reaction scheme for labeling primary amines with Cy5 NHS ester.

Experimental Protocols
General Protocol for Protein/Antibody Labeling
This protocol provides a general guideline for labeling proteins or antibodies with Cyanine5

NHS ester. The optimal dye-to-protein ratio and reaction conditions may need to be optimized

for specific applications.

Materials:

Protein/antibody solution (in amine-free buffer, e.g., PBS pH 7.4)

Cyanine5 NHS ester

Anhydrous dimethyl sulfoxide (DMSO)

Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3

Purification column (e.g., Sephadex G-25)

Quenching buffer: 1 M Tris-HCl, pH 8.0

Procedure:
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Preparation

Labeling Reaction

Purification

1. Prepare Protein Solution
(Amine-free buffer, pH 8.3)

3. Add Cy5 stock to Protein
(Target molar ratio: 5-20 fold excess of dye)

2. Prepare Cy5 NHS Ester Stock
(in anhydrous DMSO)

4. Incubate for 1 hour
(Room temperature, protected from light)

5. (Optional) Quench Reaction
(Add Tris-HCl)

6. Purify Conjugate
(Size-exclusion chromatography)

7. Collect Labeled Protein

Ready for Use

Store at 4°C
(Protected from light)

Click to download full resolution via product page

Caption: Workflow for labeling proteins or antibodies with Cy5 NHS ester.
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Reagent Preparation:

Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

Ensure the buffer is free of primary amines (e.g., Tris) or ammonia.

Just before use, dissolve the Cyanine5 NHS ester in anhydrous DMSO to a concentration

of 10 mg/mL.

Labeling Reaction:

Slowly add the calculated amount of Cy5 NHS ester stock solution to the protein solution

while gently vortexing. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Purification:

To stop the reaction, you can optionally add a quenching buffer (e.g., Tris-HCl) to a final

concentration of 50-100 mM.

Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer

(e.g., PBS).

The first colored fraction to elute will be the Cy5-labeled protein.

Storage:

Store the purified conjugate at 4°C, protected from light. For long-term storage, consider

adding a cryoprotectant like glycerol and storing at -20°C.

Protocol for Immunofluorescence Staining of Fixed
Cells
This protocol describes the use of a Cy5-labeled secondary antibody for indirect

immunofluorescence staining of a target protein in fixed cells.

Materials:
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Fixed cells on coverslips

Primary antibody (specific to the target protein)

Cy5-labeled secondary antibody (specific to the primary antibody's host species)

Phosphate-buffered saline (PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 1% BSA in PBS)

Nuclear counterstain (e.g., DAPI)

Mounting medium

Procedure:
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1. Cell Fixation & Permeabilization

2. Blocking
(e.g., 1% BSA in PBS)

3. Primary Antibody Incubation

4. Wash Steps (PBS)

5. Cy5-Secondary Antibody Incubation
(Protected from light)

6. Wash Steps (PBS)

7. Nuclear Counterstain (e.g., DAPI)

8. Mount Coverslip

9. Image with Fluorescence Microscope

Click to download full resolution via product page

Caption: Workflow for indirect immunofluorescence staining using a Cy5 conjugate.
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Cell Preparation: Grow cells on coverslips to the desired confluency. Fix and permeabilize

the cells using a suitable protocol (e.g., 4% paraformaldehyde followed by 0.1% Triton X-

100).

Blocking: Wash the cells three times with PBS and then incubate with blocking buffer for 30-

60 minutes at room temperature to reduce non-specific antibody binding.

Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal

concentration. Incubate the cells with the primary antibody solution for 1 hour at room

temperature or overnight at 4°C.

Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the Cy5-labeled secondary antibody in the blocking

buffer. Incubate the cells with the secondary antibody solution for 1 hour at room

temperature, protected from light.

Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining & Mounting: If desired, incubate with a nuclear counterstain like DAPI.

Perform a final wash and then mount the coverslip onto a microscope slide using an

appropriate mounting medium.

Imaging: Visualize the sample using a fluorescence microscope equipped with filter sets

appropriate for DAPI and Cy5.

Example Application: Tracking Receptor
Internalization
Cy5-labeled ligands are frequently used to study receptor-mediated endocytosis, a critical

signaling pathway. A ligand for a specific cell surface receptor is labeled with Cy5, and its

internalization into the cell over time can be tracked using live-cell imaging or by imaging fixed

cells at different time points.
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Caption: Simplified pathway of receptor-mediated endocytosis tracked with a Cy5-ligand.
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Problem Possible Cause(s) Suggested Solution(s)

Low Labeling Efficiency
- Inactive Cy5 NHS ester

(hydrolyzed)

- Use fresh, anhydrous DMSO

to prepare the dye stock. -

Avoid moisture.

- Presence of amines in the

buffer (e.g., Tris)

- Use an amine-free buffer like

PBS or bicarbonate buffer at

the recommended pH.

- Incorrect pH of the reaction

buffer

- Ensure the pH is between 7.2

and 8.5 for efficient labeling.

High Background Staining (IF) - Insufficient blocking

- Increase the blocking time or

the concentration of the

blocking agent (e.g., BSA).

- Secondary antibody

concentration is too high

- Titrate the secondary

antibody to determine the

optimal concentration.

- Inadequate washing
- Increase the number and

duration of wash steps.

Weak Fluorescent Signal (IF)
- Low abundance of the target

protein

- Consider using a signal

amplification method.

- Photobleaching

- Use an anti-fade mounting

medium. - Minimize exposure

to the excitation light.

- Suboptimal filter set

- Ensure the microscope's filter

set is appropriate for Cy5 (Ex:

~620-650 nm, Em: ~660-700

nm).

To cite this document: BenchChem. [Cyanine5 NHS Ester: Application Notes and Protocols
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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